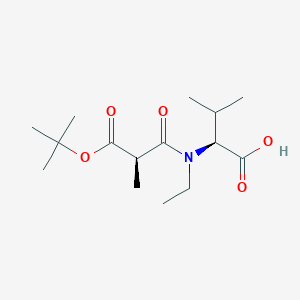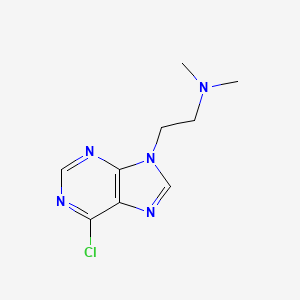
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine is a chemical compound with significant importance in various scientific fields It is characterized by the presence of a purine ring substituted with a chlorine atom at the 6th position and an ethyl group linked to a dimethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(6-Chloropurin-9-yl)ethyl)dimethylamine typically involves the reaction of 6-chloropurine with ethylenediamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base like potassium carbonate (K2CO3). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production .
化学反応の分析
Types of Reactions
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or other condensation products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve the use of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in a suitable solvent.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents such as sodium borohydride (NaBH4) are used under controlled conditions.
Condensation Reactions: Aldehydes or ketones are used as reactants, often in the presence of an acid catalyst.
Major Products Formed
Substitution Reactions: Products include substituted purines with various functional groups replacing the chlorine atom.
Oxidation and Reduction: Oxidized or reduced derivatives of the original compound.
Condensation Reactions: Imines or other condensation products depending on the reactants used.
科学的研究の応用
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of purine-based pharmaceuticals.
作用機序
The mechanism of action of (2-(6-Chloropurin-9-yl)ethyl)dimethylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in nucleotide metabolism, leading to antiviral or anticancer effects. The exact pathways and molecular targets depend on the specific application and the biological context .
類似化合物との比較
Similar Compounds
Penciclovir: A guanine derivative with antiviral properties.
Acyclovir: Another antiviral agent with a similar purine structure.
Ganciclovir: Used in the treatment of cytomegalovirus infections.
Uniqueness
(2-(6-Chloropurin-9-yl)ethyl)dimethylamine is unique due to its specific substitution pattern and the presence of the dimethylamine moiety. This structural uniqueness imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
特性
分子式 |
C9H12ClN5 |
|---|---|
分子量 |
225.68 g/mol |
IUPAC名 |
2-(6-chloropurin-9-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C9H12ClN5/c1-14(2)3-4-15-6-13-7-8(10)11-5-12-9(7)15/h5-6H,3-4H2,1-2H3 |
InChIキー |
CJFSVJUSMWHOJH-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCN1C=NC2=C1N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-Butyl 4-(((S)-1-(4-methoxyphenyl)ethyl)amino)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14048963.png)

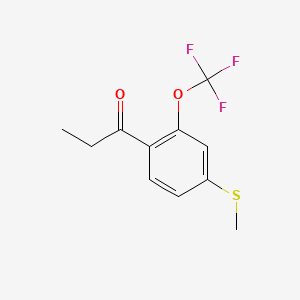
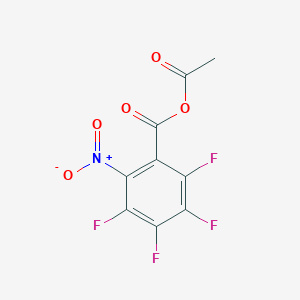

![4-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/structure/B14049005.png)

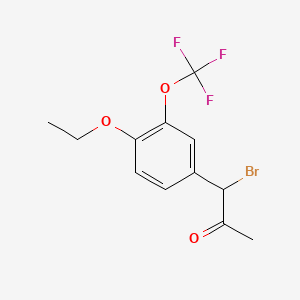
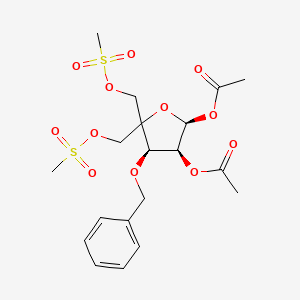
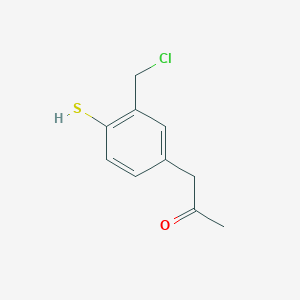
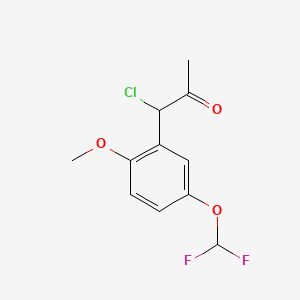
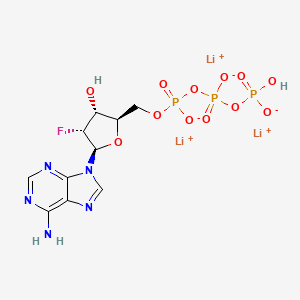
![1H-Pyrrolo[2,3-b]pyridine-2-acetamide, 4-bromo-N,N-dimethyl-](/img/structure/B14049051.png)
